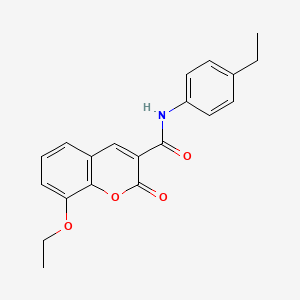![molecular formula C18H16N6O B2599293 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide CAS No. 2097898-95-6](/img/structure/B2599293.png)
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide is a complex organic compound that features a unique combination of pyrazine, imidazole, and indole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclooxygenase-1 and cyclooxygenase-2 enzymes .
Mode of Action
Related compounds have been shown to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide likely affects the arachidonic acid pathway, given the role of cyclooxygenase enzymes in this pathway . Inhibition of these enzymes can reduce the production of prostaglandins, which are key mediators of inflammation .
Result of Action
Related compounds have been shown to exhibit anti-inflammatory activity, likely due to their inhibition of cyclooxygenase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common approach involves the following steps:
Synthesis of Pyrazine Moiety: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with α-haloketones.
Synthesis of Imidazole Moiety: The imidazole ring can be prepared via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling of Moieties: The pyrazine and imidazole moieties are then coupled using a suitable linker, such as ethylene, under conditions that promote the formation of the desired bond.
Formation of Indole Carboxamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-3-carboxamide: Similar structure but with a carboxamide group at the 3-position of the indole ring.
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-5-carboxamide: Similar structure but with a carboxamide group at the 5-position of the indole ring.
Uniqueness
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide is unique due to the specific positioning of the carboxamide group at the 6-position of the indole ring, which can influence its binding affinity and specificity towards certain biological targets. This unique positioning can result in distinct biological activities compared to its analogs.
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(14-2-1-13-3-4-20-15(13)11-14)23-8-10-24-9-7-22-17(24)16-12-19-5-6-21-16/h1-7,9,11-12,20H,8,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIITUMRGXYKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,1,1,5,5,5-hexafluoropentane-2,4-dione](/img/structure/B2599210.png)
![N-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B2599211.png)

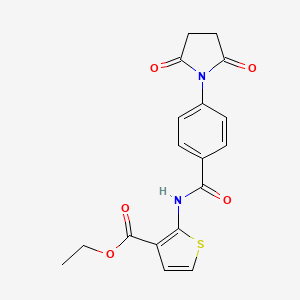
![3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea](/img/structure/B2599217.png)
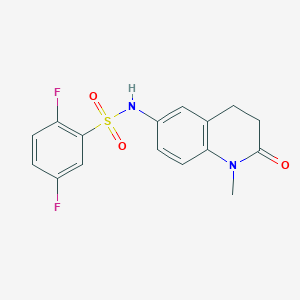
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2599221.png)
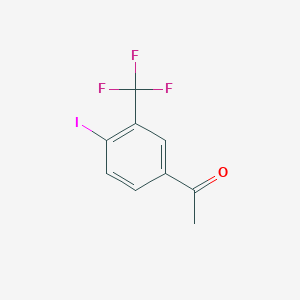
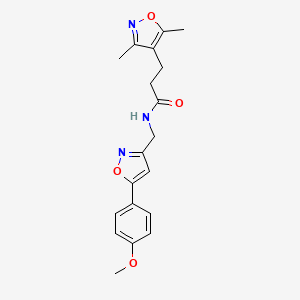
![4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B2599226.png)
![5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2599229.png)
![{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2599230.png)
![6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2599231.png)
